![molecular formula C10H10O B1660513 4-Allylbenzaldehyde CAS No. 77785-94-5](/img/structure/B1660513.png)
4-Allylbenzaldehyde
Overview
Description
4-Allylbenzaldehyde, also known as 4-prop-2-enylbenzaldehyde, is a chemical compound with the molecular formula C10H10O . It has an average mass of 162.185 Da and a monoisotopic mass of 162.068085 Da . It is used in laboratory chemicals and in the synthesis of substances .
Molecular Structure Analysis
The molecular structure of this compound consists of an allyl group (prop-2-en-1-yl) attached to the 4-position of a benzaldehyde .Scientific Research Applications
Chemoselective Synthesis
4-Allylbenzaldehyde has been utilized in chemoselective synthesis. For example, it has been involved in the controlled benzylation and allylation of 4-nitrobenzaldehyde using different catalysts, achieving high yields in aqueous media (Zhenggen Zha et al., 2010).
Synthesis of Isocoumarins
The compound has been used in the synthesis of isocoumarins. A study demonstrated the efficient synthesis of substituted isocoumarins using o-Allylbenzaldehydes mediated by PdCl(2)-CuCl(2) in water (Po-Yuan Chen et al., 2012).
Green Conversion Techniques
This compound plays a role in green chemistry, such as in the conversion of essential oil allylbenzenes into corresponding benzaldehydes. This process involves solventless alkene group isomerization and subsequent solventless oxidation (Thi Xuan Thi Luu et al., 2009).
Asymmetric Hydro-acylation
It is used in asymmetric hydro-acylation. Studies have shown that intramolecular hydroacylation of ortho-allylbenzaldehydes provides a tool for accessing cyclic ketones (Hisashi Yamamoto & H. Tsuji, 2016).
Allylboration Methods
Allylboration is another significant application. For instance, a novel Brønsted acid-catalyzed allylboration method has been developed for allylboronate and aldehyde substrates (Siu-Hong Yu et al., 2005).
Synthesis of Polycyclic Aromatic Compounds
This compound assists in the synthesis of polycyclic aromatic compounds. A method using 2-allylbenzaldehydes with In(III) or Re(I) complexes has been developed for efficiently synthesizing polycyclic aza-aromatic compounds (Y. Kuninobu et al., 2011).
Stereoselective Synthesis
The compound is involved in stereoselective synthesis, such as the reaction of allylboron reagents with aldehydes to yield homoallylic alcohols with high enantioselectivity (I. Chataigner et al., 1997).
Rhodium-Catalyzed Hydroacylation
It plays a role in rhodium-catalyzed hydroacylation processes. This method involves the generation of dihydronaphthalen-1(2H)-one products with excellent enantioselectivities (Kirsten F. Johnson et al., 2015).
Domino Multicomponent Allylation
In domino multicomponent allylation, this compound is used for the stereoselective synthesis of homoallylic alcohols or ethers, crucial in synthesizing biologically active compounds (L. Tietze et al., 2009).
Synthesis of Homoallylic Alcohols
Its involvement in the synthesis of homoallylic alcohols via allylboration methods has been demonstrated, with applications in creating complex molecular structures (Shao-Chi Lee et al., 2019).
Formation of Tetracyclic Skeletons
This compound aids in forming novel tetracyclic skeletons, as shown in the synthesis of benzofused 1-azahomoisotwistanes (Meng‐Yang Chang et al., 2012).
Safety and Hazards
4-Allylbenzaldehyde is classified as a flammable liquid (Category 4), and it may cause skin irritation (Category 2), serious eye irritation (Category 2A), and respiratory irritation (Category 3). It may also be harmful if inhaled (Category 4) and may damage fertility or the unborn child (Category 1B). It is toxic to aquatic life with long-lasting effects (Categories 2 for both short-term and long-term aquatic hazards) .
Mechanism of Action
Target of Action
It’s known that volatile chemicals generally influence insect behavior through their sense of smell . More research is needed to identify the specific molecular targets of 4-Allylbenzaldehyde.
Mode of Action
It’s known to be used in photocatalytic reactions, specifically in a version of the Barbier type reaction. This process involves generating allylic alcohols from allyl or benzyl bromides and aromatic aldehydes or ketones under visible light irradiation at room temperature
Biochemical Pathways
It’s used in chemoselective synthesis, such as the controlled benzylation and allylation of 4-nitrobenzaldehyde. Different catalysts are used to achieve high yields in aqueous media, demonstrating its versatility in organic synthesis. More research is needed to summarize the affected pathways and their downstream effects.
Pharmacokinetics
It was found to be rapidly absorbed and widely distributed to various tissues and organs, including the brain . The absolute bioavailability of 4-Hydroxybenzaldehyde was 5.33%; however, after intragastric administration in rats, fecal and urinary excretion of the compound accounted for 0.02% and 0.01% of the dosage, respectively . It was rapidly metabolized into 4-hydroxybenzoic acid (4-HBA) after administration . These findings may provide some insights into the ADME properties of this compound, but direct studies on this compound are needed.
Result of Action
It’s known to be used in the synthesis of substances. In the field of materials science, this compound has been functionalized with porphyrin chromophores to create light-harvesting antennae based on photoactive silicon nanocrystals. This application is significant for the development of advanced photovoltaic devices.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s known that this compound is classified as a flammable liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation. It may also be harmful if inhaled and may damage fertility or the unborn child . It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
4-prop-2-enylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-3-9-4-6-10(8-11)7-5-9/h2,4-8H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZGCBZCEGCNPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535056 | |
Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
77785-94-5 | |
Record name | 4-(Prop-2-en-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70535056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(prop-2-en-1-yl)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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